molecular formula C13H16O3 B14390661 Ethyl 5-hydroxy-5-phenylpent-2-enoate CAS No. 89922-40-7

Ethyl 5-hydroxy-5-phenylpent-2-enoate

Cat. No.: B14390661
CAS No.: 89922-40-7
M. Wt: 220.26 g/mol
InChI Key: CIWMXKRPVADVDK-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-5-phenylpent-2-enoate is an organic compound with the molecular formula C13H16O3 It is an ester derivative characterized by the presence of a hydroxyl group and a phenyl group attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-5-phenylpent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed by deprotonation of a β-keto ester, reacts with an alkyl halide to form the desired product . The reaction typically requires a strong base, such as sodium ethoxide, and is carried out in an ethanol solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ethyl 5-oxo-5-phenylpent-2-enoate.

    Reduction: Formation of ethyl 5-hydroxy-5-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 5-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-5-phenylpent-2-enoate is unique due to the combination of its hydroxyl, phenyl, and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for medicinal chemistry research.

Properties

CAS No.

89922-40-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 5-hydroxy-5-phenylpent-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-8,10,12,14H,2,9H2,1H3

InChI Key

CIWMXKRPVADVDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C1=CC=CC=C1)O

Origin of Product

United States

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